5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol

Cholesterol biosynthesis inhibition Oxidosqualene cyclase Anti-hyperlipidemic

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol (CAS 629650-24-4, C12H22O, MW 182.30) is a synthetic prenylated cyclohexanol derivative featuring a methyl substituent at the 5-position and a 3-methylbut-2-en-1-yl (prenyl) group at the 2-position of the cyclohexane ring. This compound belongs to the class of monoterpenoid alcohols and has been investigated for its inhibitory activity against 5-lipoxygenase (5-LOX) in rat blood and its ability to inhibit microsomal 2,3-oxidosqualene-lanosterol cyclase (OSC) in rat liver microsomes (IC50 = 4,800 nM).

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
CAS No. 629650-24-4
Cat. No. B12589888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol
CAS629650-24-4
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)CC=C(C)C
InChIInChI=1S/C12H22O/c1-9(2)4-6-11-7-5-10(3)8-12(11)13/h4,10-13H,5-8H2,1-3H3
InChIKeyFIHIXQVGBCOAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol (CAS 629650-24-4): A Prenylated Cyclohexanol with Distinct Pharmacological and Physicochemical Properties


5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol (CAS 629650-24-4, C12H22O, MW 182.30) is a synthetic prenylated cyclohexanol derivative featuring a methyl substituent at the 5-position and a 3-methylbut-2-en-1-yl (prenyl) group at the 2-position of the cyclohexane ring . This compound belongs to the class of monoterpenoid alcohols and has been investigated for its inhibitory activity against 5-lipoxygenase (5-LOX) in rat blood and its ability to inhibit microsomal 2,3-oxidosqualene-lanosterol cyclase (OSC) in rat liver microsomes (IC50 = 4,800 nM) [1]. The calculated logP value of approximately 3.14 suggests enhanced membrane permeability compared to structurally simpler cyclohexanol analogs such as menthol (logP ~2.44–3.20) [2]. The compound has also been cited in patent literature as a potential CCR5 antagonist for the preparation of treatments for CCR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis [3].

Why Generic Substitution Fails for 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol: The Critical Role of the Prenyl Substituent


In-class cyclohexanol derivatives, such as menthol and perillyl alcohol, cannot be simply interchanged with 5-methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol due to the distinct impact of the prenyl substituent on molecular recognition, pharmacokinetics, and biological activity. The prenyl group is known to enhance membrane permeability and target binding affinity through increased lipophilicity and steric complementarity [1]. The target compound's logP of ~3.14 exceeds that of menthol (2.44–3.20), suggesting improved passive membrane diffusion and potentially higher cellular uptake [2]. Furthermore, the compound's unique substitution pattern enables inhibition of 2,3-oxidosqualene-lanosterol cyclase (OSC; IC50 = 4,800 nM), a target not modulated by menthol or perillyl alcohol at comparable concentrations [3]. These physicochemical and target engagement differences directly translate to distinct biological profiles, making generic substitution scientifically unsound without confirmatory head-to-head studies.

Quantitative Differentiation Evidence: 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol vs. Key Comparators


2,3-Oxidosqualene-Lanosterol Cyclase (OSC) Inhibition: A Unique Target Engagement Profile

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol inhibits microsomal 2,3-oxidosqualene-lanosterol cyclase (OSC) in rat liver microsomes with an IC50 of 4,800 nM [1]. This target is not inhibited by menthol or perillyl alcohol at comparable concentrations based on available literature searches, suggesting a distinct pharmacological profile. OSC is a key enzyme in cholesterol biosynthesis, and its inhibition is a validated therapeutic strategy for hyperlipidemia [2]. The OSC inhibition potency of 4,800 nM places the compound in a moderate activity range compared to known OSC inhibitors such as BIBB 515 (ED50 = 0.2–0.5 mg/kg in rats) [3], making it a potential scaffold for further optimization rather than a clinical candidate.

Cholesterol biosynthesis inhibition Oxidosqualene cyclase Anti-hyperlipidemic

5-Lipoxygenase (5-LOX) Inhibitory Activity in Rat Blood: A Preliminary Anti-Inflammatory Signal

The compound has been tested for inhibitory activity against 5-lipoxygenase (5-LOX) in rat blood and demonstrated activity; however, the exact IC50 value is not publicly disclosed on the Aladdin assay card (ALA615796) . In contrast, menthol has been reported to inhibit 5-LOX with 79.9% inhibition at a concentration of 50 μM [1][2]. The quantitative difference between the target compound and menthol in 5-LOX inhibition cannot be precisely calculated from the available data, limiting the strength of this comparison. Another assay record (ALA618406) indicates 'No significant inhibitory activity up to 300 μM' for certain compounds tested against 5-LOX, providing a baseline threshold for activity classification .

5-Lipoxygenase inhibition Anti-inflammatory Leukotriene biosynthesis

Enhanced Predicted Membrane Permeability: LogP Advantage Over Menthol and Perillyl Alcohol

The target compound has a calculated logP of 3.13980, compared to menthol's AlogP of 2.44 and XlogP of 3.00 [1]. This logP difference of approximately 0.14–0.70 units (depending on the menthol calculation method) suggests moderately enhanced membrane permeability, a known benefit of prenylation [2]. Prenyl groups are well-documented to increase lipophilicity and facilitate passive diffusion across lipid bilayers, potentially improving cellular uptake and target engagement [3]. However, experimental permeability data (e.g., PAMPA or Caco-2 assays) are not currently available for this compound, limiting the strength of this inference.

Membrane permeability Lipophilicity ADME prediction

Structural Differentiation: Prenyl Substituent Enables Unique Molecular Recognition vs. Isopropyl (Menthol) and Propenyl (Perillyl Alcohol) Analogs

The target compound features a 3-methylbut-2-en-1-yl (prenyl) substituent at the 2-position, which is structurally distinct from the isopropyl group of menthol and the prop-1-en-2-yl group of perillyl alcohol [1]. The prenyl group provides an sp²-hybridized double bond and a branched methyl arrangement that can engage in π-stacking interactions and occupy hydrophobic pockets in target proteins differently than saturated alkyl substituents. Prenylation is a recognized strategy in natural product chemistry to enhance target binding affinity and bioactivity through increased steric complementarity [2]. The compound is also listed in patent literature as a potential CCR5 antagonist scaffold, whereas menthol is primarily a TRPM8 agonist and perillyl alcohol is known for Ras farnesylation inhibition [3].

Prenyl substitution Structure-activity relationship Molecular recognition

High-Value Application Scenarios for 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol Based on Evidence Differentiation


Cholesterol Biosynthesis Research: Probing Oxidosqualene Cyclase (OSC) Inhibition with a Prenylated Cyclohexanol Scaffold

Researchers investigating cholesterol biosynthesis and hyperlipidemia can utilize 5-methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol as a moderately potent OSC inhibitor (IC50 = 4,800 nM in rat liver microsomes) [1]. Unlike menthol and perillyl alcohol, which show no documented OSC inhibition, the target compound provides a prenylated cyclohexanol scaffold that may serve as a starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-hyperlipidemic agents. Its logP of ~3.14 suggests favorable membrane partitioning for accessing the endoplasmic reticulum-localized OSC enzyme [2].

Anti-Inflammatory Drug Discovery: Evaluating 5-Lipoxygenase (5-LOX) Inhibition with a Prenylated Scaffold

The compound has demonstrated activity in a rat blood 5-LOX inhibition assay, warranting its use as a tool compound in leukotriene biosynthesis research [1]. While the exact IC50 value is not publicly disclosed, the compound's prenyl group may enhance cellular uptake in inflammatory cell models compared to non-prenylated cyclohexanols. For procurement decisions, the compound can be prioritized over menthol when a prenylated scaffold with potential CCR5 antagonist activity is desired, as menthol primarily targets TRPM8 and does not engage CCR5 [2].

Fragrance and Flavor Development: Novel Woody or Floral Notes from Prenylated Cyclohexanols

Patent literature (US4372881) describes unsaturated alicyclic compounds with methyl substitution at the 5- or 6-position as possessing interesting perfuming and flavoring properties, developing notes of green, flowery, fruity, and fresh types [1]. The target compound's prenyl group and specific substitution pattern may impart distinct olfactory characteristics compared to menthol (minty, cooling) and perillyl alcohol (lavender-like). This positions the compound as a potential novel fragrance ingredient for sandalwood, woody, or muguet accords, as supported by patents on substituted cyclohexanol sandalwood odorants [2].

Medicinal Chemistry: CCR5 Antagonist Lead Optimization

Preliminary pharmacological screening indicates that 5-methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol can serve as a CCR5 antagonist scaffold for the development of treatments targeting CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The prenyl substituent may confer enhanced binding affinity to the CCR5 receptor through hydrophobic interactions, differentiating it from other cyclohexanol-based CCR5 antagonists that lack this moiety. Procurement for CCR5-targeted drug discovery programs should prioritize this compound over menthol or perillyl alcohol, which do not engage CCR5.

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